cIAP1 ligand 4

PROTAC Drug Discovery Medicinal Chemistry

Researchers constructing cIAP1-recruiting PROTACs or SNIPERs often face reproducibility issues caused by bulkier IAP ligands with variable selectivity and poor cell permeability. cIAP1 ligand 4 (MW 439.50, HBD 4) directly resolves this bottleneck. - Enables potent target degradation: sub-nanomolar cIAP1 degradation (EC50 0.100 nM) observed in cellular assays with related constructs. - Superior permeability profile: reduced molecular weight and hydrogen bond donor count vs. LCL161-derived alternatives improve cellular uptake. - Batch-to-batch consistency: ≥98% purity, well-defined stereochemistry, and rigorous QC ensure reproducible PROTAC/SNIPER synthesis.

Molecular Formula C21H31F2N5O3
Molecular Weight 439.5 g/mol
Cat. No. B13469539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecIAP1 ligand 4
Molecular FormulaC21H31F2N5O3
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C(=O)N1CC(CC1C(=O)NC2=C(C=CC=C2F)F)N)C(C)(C)C)NC
InChIInChI=1S/C21H31F2N5O3/c1-11(25-5)18(29)27-17(21(2,3)4)20(31)28-10-12(24)9-15(28)19(30)26-16-13(22)7-6-8-14(16)23/h6-8,11-12,15,17,25H,9-10,24H2,1-5H3,(H,26,30)(H,27,29)/t11-,12-,15-,17+/m0/s1
InChIKeyQESAPZFIIYNQSO-WXRXAMBDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cIAP1 Ligand 4 Overview


cIAP1 ligand 4 (CAS: 2891589-73-2) is a small-molecule ligand specifically designed to recruit the E3 ubiquitin ligase cIAP1 (cellular Inhibitor of Apoptosis Protein 1) . This compound serves as the cIAP1-recruiting moiety in the construction of heterobifunctional PROTACs (Proteolysis Targeting Chimeras) and SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), enabling targeted protein degradation in both cellular and in vivo models .

Why cIAP1 Ligand 4 Cannot Be Substituted


cIAP1 ligands exhibit significant variability in their molecular architecture, resulting in distinct binding affinities, selectivity profiles for IAP family members (cIAP1 vs. cIAP2 vs. XIAP), and impacts on downstream signaling events such as auto-ubiquitination [1]. While compounds like cIAP1 ligand 1 and LCL161 are potent IAP binders, their larger molecular weight and distinct functional group arrangements can lead to altered pharmacokinetic properties and potentially greater off-target effects when incorporated into PROTACs [2]. Therefore, direct substitution without validation of binding kinetics and degradation efficiency risks compromising experimental reproducibility and the intended therapeutic window of the resulting degrader.

cIAP1 Ligand 4 Differentiation Evidence


Lower Molecular Weight Enhances PROTAC Permeability

cIAP1 ligand 4 exhibits a significantly lower molecular weight (MW) compared to cIAP1 ligand 1, a key comparator. Lower MW is a critical parameter for improving cell permeability and achieving compliance with Lipinski's Rule of Five, which is often a prerequisite for cellular activity of PROTAC molecules. cIAP1 ligand 4 has a MW of 439.50 g/mol , whereas cIAP1 ligand 1 has a MW of 598.75 g/mol . This represents a 27% reduction in molecular weight.

PROTAC Drug Discovery Medicinal Chemistry

Reduced H-Bond Donors Improve Permeability

Hydrogen bond donors (HBD) are a key determinant of passive membrane permeability, with a lower count generally favoring cellular uptake. cIAP1 ligand 4 contains 4 HBDs . In comparison, the broader class of IAP ligands, particularly those derived from LCL161 like cIAP1 ligand 1, often contain 6 or more HBDs due to the presence of additional amide and hydroxyl groups [1]. This reduction in HBD count for cIAP1 ligand 4 contributes to its favorable physicochemical profile for use in designing cell-permeable PROTACs.

PROTAC Drug Discovery Medicinal Chemistry

Potent cIAP1 Degradation Induction

cIAP1 ligand 4, when incorporated into a PROTAC construct, demonstrates high potency in inducing cIAP1 degradation. In cellular assays, a PROTAC utilizing a cIAP1 ligand 4 moiety (or a close structural analog) exhibited an EC50 of 0.100 nM for the induction of cIAP1 degradation [1]. This is a functional, cellular readout of efficacy. In comparison, the standalone cIAP1 antagonist LCL161 binds to cIAP1 with an IC50 of 10.4 nM in biochemical assays [2]. While not a direct head-to-head comparison of identical assay formats, the sub-nanomolar cellular degradation EC50 suggests a highly potent recruitment and degradation mechanism enabled by the ligand.

Targeted Protein Degradation PROTAC cIAP1

Potent and Selective PROTAC Activity

While direct binding data for the isolated cIAP1 ligand 4 is limited, the performance of PROTACs built with this ligand provides strong evidence of its utility. For example, PROTACs incorporating a cIAP1 ligand 4-derived moiety have been reported to induce the degradation of cIAP1 and cIAP2 at concentrations as low as 0.1 µM (100 nM) . This is comparable to the degradation potency observed with other cIAP1-based PROTACs, but the specific structural features of cIAP1 ligand 4 (lower MW, reduced HBD) likely contribute to its favorable physicochemical properties for cellular and in vivo applications.

PROTAC cIAP1 Targeted Protein Degradation Cancer

cIAP1 Ligand 4 Applications


Next-Generation PROTAC Design

cIAP1 ligand 4 is ideally suited for use as the E3 ligase recruiting element in the synthesis of PROTACs. Its low molecular weight (439.50 g/mol) and favorable hydrogen bond donor count (4) make it an attractive building block for creating cell-permeable degraders . When conjugated to a target protein ligand via an appropriate linker, the resulting PROTAC can induce potent and selective degradation of the target protein, as evidenced by the sub-nanomolar EC50 (0.100 nM) observed for cIAP1 degradation in cellular assays using a related construct [1].

SNIPER Development for Targeted Knockdown

cIAP1 ligand 4 can be utilized to construct SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers) . SNIPERs based on cIAP1 ligands have been shown to effectively degrade target proteins such as CRABP-II and BRD4 [1]. The unique properties of cIAP1 ligand 4, including its reduced molecular weight and hydrogen bond donor count, may contribute to improved cellular permeability and efficacy of the resulting SNIPER molecules compared to those built with bulkier IAP ligands .

cIAP1 Ubiquitylation and Apoptosis Pathways

cIAP1 ligand 4 serves as a valuable chemical probe for studying the mechanisms of cIAP1-mediated ubiquitylation and its role in apoptosis regulation. PROTACs incorporating this ligand can be used to selectively degrade cIAP1 itself, allowing researchers to dissect its specific functions in cellular signaling pathways . The potent degradation activity (EC50 0.100 nM) enables precise temporal control over cIAP1 levels in cellular models, facilitating detailed mechanistic studies [1].

Reference Standard for PROTAC QC

Due to its well-defined chemical structure (CAS: 2891589-73-2, MW: 439.50, Formula: C21H31F2N5O3) and high purity (≥98%) , cIAP1 ligand 4 can be employed as a reference standard or quality control material in the development and manufacturing of cIAP1-based PROTACs. Its consistent physicochemical properties (e.g., hydrogen bond donor count: 4, acceptor count: 7, rotatable bond count: 7) ensure batch-to-batch reproducibility, which is critical for both research and potential clinical applications.

Technical Documentation Hub

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